3-Sulfanyl-D-isovaline

Catalog No.
S15961517
CAS No.
98119-54-1
M.F
C5H11NO2S
M. Wt
149.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Sulfanyl-D-isovaline

CAS Number

98119-54-1

Product Name

3-Sulfanyl-D-isovaline

IUPAC Name

(2S)-2-amino-2-methyl-3-sulfanylbutanoic acid

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C5H11NO2S/c1-3(9)5(2,6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3?,5-/m1/s1

InChI Key

GUSFMOZJJRCXRY-SDMSXHDGSA-N

Canonical SMILES

CC(C(C)(C(=O)O)N)S

Isomeric SMILES

CC([C@](C)(C(=O)O)N)S

3-Sulfanyl-D-isovaline is a sulfur-containing amino acid derivative of D-isovaline, which is classified as an alpha-amino acid. Its chemical structure is characterized by the presence of a sulfanyl group (SH-SH) attached to the isovaline backbone. The molecular formula for 3-sulfanyl-D-isovaline is C5H11NO2SC_5H_{11}NO_2S, and its IUPAC name is (2R)-2-amino-2-methylbutanoic acid. This compound has garnered interest in various fields due to its unique properties and potential applications in pharmaceuticals and biochemistry .

The reactivity of 3-sulfanyl-D-isovaline primarily involves nucleophilic substitution reactions due to the presence of the sulfanyl group. This group can participate in various chemical transformations, such as:

  • Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Alkylation: It can undergo alkylation reactions where the sulfur atom acts as a nucleophile.
  • Condensation: It can react with carbonyl compounds to form thiazolidines or thiazoles, expanding its utility in synthetic organic chemistry .

3-Sulfanyl-D-isovaline exhibits several biological activities, particularly in the context of its role as a potential therapeutic agent. Its structural similarity to other amino acids allows it to interact with various biological systems. Preliminary studies suggest that it may have:

  • Antioxidant properties: The sulfanyl group may contribute to its ability to scavenge free radicals.
  • Neuroprotective effects: Similar compounds have shown promise in neuroprotection, making 3-sulfanyl-D-isovaline a candidate for further research in neurodegenerative diseases .
  • Antimicrobial activity: Some derivatives of isovaline have demonstrated antibacterial properties, which could extend to this compound.

The synthesis of 3-sulfanyl-D-isovaline can be achieved through several methods, including:

  • Microwave-Assisted Hydrolysis: This method involves using microwave irradiation to promote the hydrolysis of precursors, yielding high purity and yield of 3-sulfanyl-D-isovaline .
  • Hofmann Degradation: Starting from suitable amino acid precursors, Hofmann degradation can be employed to introduce the sulfanyl group effectively.
  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze the incorporation of sulfur into amino acids can provide a more environmentally friendly approach .

3-Sulfanyl-D-isovaline has potential applications across various domains:

  • Pharmaceuticals: Its unique structure may lead to new drug candidates targeting metabolic disorders or neurodegenerative diseases.
  • Biochemical Research: As a tool compound, it can be used to study protein interactions and enzyme mechanisms involving sulfur-containing amino acids.
  • Agriculture: Potential use as a biostimulant or in developing crop protection agents due to its biological activity against pathogens .

Interaction studies involving 3-sulfanyl-D-isovaline have highlighted its potential effects on biological systems. These studies focus on:

  • Protein Binding: Investigating how this compound binds to proteins can reveal insights into its mechanism of action.
  • Metabolic Pathways: Understanding how it interacts with metabolic pathways could elucidate its role in cellular processes.
  • Synergistic Effects: Examining combinations with other compounds may enhance its efficacy in therapeutic applications .

Several compounds share structural similarities with 3-sulfanyl-D-isovaline, which helps highlight its uniqueness:

Compound NameStructure FeaturesUnique Aspects
D-ValineAlpha-amino acid without sulfurCommonly found in proteins; lacks thiol group
L-IsovalineEnantiomer of D-isovalineExhibits different biological activities
D-NorvalineLacks one carbon compared to isovalineMay have different metabolic pathways
4-MethylthiazoleContains thiazole ringUsed in pharmaceuticals; different functional group
CysteineContains thiol groupPlays a critical role in protein structure and function

3-Sulfanyl-D-isovaline stands out due to its specific sulfur incorporation at the third position relative to the carboxylic acid group, which may confer distinct biological and chemical properties not observed in these similar compounds .

XLogP3

-2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

149.05104977 g/mol

Monoisotopic Mass

149.05104977 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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